molecular formula C12H9NO2 B1623142 (4-Hydroxyphenyl) 3-pyridyl ketone CAS No. 35926-15-9

(4-Hydroxyphenyl) 3-pyridyl ketone

Cat. No.: B1623142
CAS No.: 35926-15-9
M. Wt: 199.2 g/mol
InChI Key: FLWUMGDFGOLPGQ-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl) 3-pyridyl ketone is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Inorganic Chemistry

The hydroxypyrones and hydroxypyridinones, close congeners to (4-Hydroxyphenyl) 3-pyridyl ketone, have shown significant versatility as ligands in medicinal inorganic chemistry. Their structural features facilitate the stabilization of metal complexes, which have applications ranging from iron removal or supplementation to the mobilization of excess metal ions. This wide range of applications highlights the potential of this compound analogs in developing therapeutic agents and diagnostic tools (Thompson, Barta, & Orvig, 2006).

Asymmetric Catalysis

Research has also delved into the enantioselective synthesis of derivatives related to this compound, leveraging chemoenzymatic routes for the preparation of optically active compounds. These compounds have demonstrated significant potential as enantioselective nucleophilic catalysts in stereoselective constructions, indicating their importance in asymmetric catalysis and the synthesis of complex organic molecules (Busto, Gotor‐Fernández, & Gotor, 2006).

Lanthanide(III) Chemistry

This compound and its derivatives have been utilized in lanthanide(III) chemistry to form mononuclear and dinuclear complexes. These complexes have implications for materials science, particularly in the design of magnetic and luminescent materials. The ability to manipulate the electronic and structural properties of these complexes through the introduction of this compound analogs underscores their utility in developing advanced materials (Thiakou, Nastopoulos, Terzis, Raptopoulou, & Perlepes, 2006).

High-spin Molecules and Single-molecule Magnets

The coordination chemistry of diol-type ligands, including analogs of this compound, has been instrumental in the synthesis of high-spin molecules and single-molecule magnets. These compounds have potential applications in quantum computing and information storage, highlighting the importance of this compound analogs in the field of molecular magnetism (Tasiopoulos & Perlepes, 2008).

Properties

IUPAC Name

(4-hydroxyphenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-11-5-3-9(4-6-11)12(15)10-2-1-7-13-8-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWUMGDFGOLPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189491
Record name (4-Hydroxyphenyl) 3-pyridyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35926-15-9
Record name (4-Hydroxyphenyl)-3-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35926-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Hydroxybenzoyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035926159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Hydroxyphenyl) 3-pyridyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-hydroxyphenyl) 3-pyridyl ketone
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(4-HYDROXYBENZOYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5L2UKK7P4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 2.01 g of the thus obtained 4-methoxymethyloxyphenyl 3-pyridyl ketone which has been dissolved in 35 ml of methylene chloride and cooled down to 0° C. was added dropwise 2.01 g of titanium tetrachloride dissolved in 35 ml of methylene chloride. After 2 hours of stirring at room temperature, the resulting reaction mixture was neutralized with saturated sodium hydrogencarbonate solution and mixed with 200 ml of ethyl acetate to separate the organic layer and to extract the water layer with ethyl acetate. Thereafter, the organic phases were combined, washed with saturated sodium chloride aqueous solution and dried using anhydrous magnesium sulfate, followed by the removal of solvents by distillation under a reduced pressure to obtain 1.32 g of 4-hydroxyphenyl 3-pyridyl ketone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.